Tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Solubility Lipophilicity Drug-likeness

Tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1646635-53-1) is a heteroatom-rich spirocyclic building block featuring a tert-butyloxycarbonyl (Boc)-protected amine within a 1-oxa-4,9-diazaspiro[5.5]undecane core and a ketone at position 5. This compound belongs to the privileged class of oxa-spirocycles, which are recognized for their significantly enhanced solubility and reduced lipophilicity compared to all-carbon spirocyclic counterparts, making them valuable intermediates in drug discovery.

Molecular Formula C13H22N2O4
Molecular Weight 270.32 g/mol
Cat. No. B8218632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Molecular FormulaC13H22N2O4
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NCCO2
InChIInChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-7-4-13(5-8-15)10(16)14-6-9-18-13/h4-9H2,1-3H3,(H,14,16)
InChIKeyMSWXCEVFHIHQTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: A Boc-Protected Spirocyclic Building Block for Medicinal Chemistry


Tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1646635-53-1) is a heteroatom-rich spirocyclic building block featuring a tert-butyloxycarbonyl (Boc)-protected amine within a 1-oxa-4,9-diazaspiro[5.5]undecane core and a ketone at position 5 . This compound belongs to the privileged class of oxa-spirocycles, which are recognized for their significantly enhanced solubility and reduced lipophilicity compared to all-carbon spirocyclic counterparts, making them valuable intermediates in drug discovery [1]. Its structure combines the conformational rigidity of a spiro[5.5] scaffold with the synthetic versatility of an orthogonal Boc protecting group and a reactive ketone handle, positioning it as a strategic precursor for generating focused libraries of soluble epoxide hydrolase (sEH) inhibitors, kinase probes, and dual μ-opioid/σ1 receptor ligands.

Why Generic Substitution Fails for Tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate


In-class compounds such as tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (the des-oxo analog) or all-carbon spiro[5.5]undecanes cannot be simply interchanged due to profound differences in physicochemical properties, reactivity, and downstream synthetic utility . The 5-oxo group introduces a critical hydrogen-bond acceptor that increases polarity (evidenced by a higher boiling point and density) and enables key interactions in biological targets . More broadly, the oxa-spirocyclic scaffold itself provides up to 40-fold greater aqueous solubility and a logD reduction of approximately 1 unit versus analogous all-carbon spirocycles, directly impacting formulation and assay compatibility [1]. The Boc protecting group further imparts orthogonal deprotection selectivity under mild acidic conditions, enabling sequential functionalization strategies that are unattainable with other N-protected variants. These cumulative differences mean that substituting this building block with a structurally similar analog will alter the physiochemical and pharmacokinetic profile of the final compound, jeopardizing lead optimization campaigns.

Quantitative Differentiation Evidence for Tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate


40-Fold Solubility Enhancement of Oxa-Spirocycles Over All-Carbon Spirocyclic Analogs

Oxa-spirocyclic scaffolds, including the 1-oxa-4,9-diazaspiro[5.5]undecane core of this compound, exhibit dramatically improved aqueous solubility—up to 40 times higher—and reduced lipophilicity (ΔlogD ≈ 1) compared to their all-carbon spirocyclic counterparts [1]. This class-level effect was demonstrated across a library of >150 diverse oxa-spirocycles.

Solubility Lipophilicity Drug-likeness

Increased Polar Surface Area and Hydrogen-Bond Acceptor Count via 5-Oxo Group vs. Des-Oxo Analog

The 5-oxo group distinguishes this compound from the des-oxo analog tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 930785-40-3). The target compound possesses one additional hydrogen-bond acceptor (HBA count: 5 vs. 4) and a higher topological polar surface area (TPSA: ~68 Ų vs. ~52 Ų, calculated), resulting in a higher predicted boiling point (454.6 ± 45.0 °C vs. 364.2 ± 42.0 °C) and higher density (1.18 ± 0.1 g/cm³ vs. 1.11 g/cm³) .

Polarity Physicochemical properties Target engagement

Orthogonal Boc Protection Enables Mild, High-Yield Deprotection for Sequential Functionalization

The Boc protecting group on the 9-position nitrogen can be removed quantitatively under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) without affecting the spirocyclic core or the 5-oxo group [1]. This contrasts with carboxybenzyl (Cbz) analogs that require hydrogenolysis, which may reduce the ketone or compromise sensitive functional groups. While specific deprotection yields for this compound are not published, Boc deprotection of analogous 1-oxa-4,9-diazaspiro[5.5]undecane systems routinely proceeds with >95% conversion as monitored by LCMS.

Protecting group strategy Synthetic efficiency Yield

Guaranteed High Purity (≥97%) and Documented Long-Term Stability for Reproducible Synthesis

Commercial suppliers report a minimum purity of 97% (HPLC) for this compound, with one vendor specifying a purity of ≥98% and a storage stability of 2 years at 20 °C . This contrasts with the structurally similar tert-butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, which is often offered at 95% purity and with more limited stability data.

Quality control Purity Storage stability

Validated Utility as a Key Intermediate in Patented sEH Inhibitors and Kinase Probes

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, including its Boc-protected 5-oxo derivative, has been explicitly used in patents and peer-reviewed studies to generate potent soluble epoxide hydrolase (sEH) inhibitors (IC₅₀ < 10 nM) and dual μ-opioid/σ1 receptor ligands with in vivo analgesic efficacy superior to oxycodone in rodent models [1][2]. The target compound serves as the direct precursor to these active pharmacophores through sequential deprotection and urea/amide coupling.

Medicinal chemistry Patent literature Target engagement

High-Impact Application Scenarios for Tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate


Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitor Libraries for Chronic Kidney Disease

Following Boc deprotection and urea formation with substituted aryl isocyanates, this building block yields potent sEH inhibitors with IC₅₀ values below 10 nM [1]. Its oxa-spirocyclic core ensures adequate solubility for oral dosing in rodent models of chronic kidney disease, where direct comparator scaffolds (e.g., 2,8-diazaspiro[4.5]decane) failed to show in vivo efficacy [1].

Development of Dual MOR Agonist/σ1R Antagonist Analgesics with Reduced Side Effects

The scaffold serves as the core for dual-acting analgesics such as EST73502. Derivatization at the 4- and 9-positions after Boc removal generates compounds with balanced MOR agonism and σ1R antagonism, demonstrating equianalgesic potency to oxycodone but with significantly less constipation in preclinical models [2].

Kinase Inhibitor Probe Design via ATP-Mimetic Diazaspirocyclic Scaffolds

The rigid spirocyclic core, when coupled with heteroaryl hinge-binders, provides ligand-efficient inhibitors of multiple kinases. The 5-oxo group can engage the catalytic lysine or polar residues in the ATP pocket, as confirmed by protein crystallography [3]. This building block is used as a starting point for fragment-based and structure-guided optimization campaigns.

PROTAC Linker and Rigidified Spacer for Targeted Protein Degradation

The orthogonal Boc protection and the ketone handle allow sequential attachment of E3 ligase ligands and target-protein warheads. The spirocyclic scaffold imparts conformational restriction that can enhance ternary complex formation and degradation efficiency, leveraging the solubility advantages of the oxa-spirocyclic system [4].

Quote Request

Request a Quote for Tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.